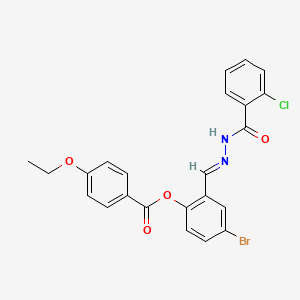

![molecular formula C25H22BrN3O6 B12026135 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate CAS No. 767335-72-8](/img/structure/B12026135.png)

4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ブロモ-2-((E)-{[(3-メトキシアニリノ)(オキソ)アセチル]ヒドラゾノ}メチル)フェニル 4-エトキシベンゾアートは、臭素原子、メトキシ基、エトキシベンゾアート部分を有するユニークな構造を特徴とする複雑な有機化合物です。

合成方法

合成経路と反応条件

4-ブロモ-2-((E)-{[(3-メトキシアニリノ)(オキソ)アセチル]ヒドラゾノ}メチル)フェニル 4-エトキシベンゾアートの合成は、通常、複数のステップを含みます。

ヒドラゾン中間体の形成: 最初のステップは、4-ブロモ-2-ホルミルフェニル 4-エトキシベンゾアートとヒドラジン水和物を反応させてヒドラゾン中間体を形成することです。

アシル化反応: 次に、ヒドラゾン中間体を3-メトキシアニリンと無水酢酸でアシル化して、(3-メトキシアニリノ)(オキソ)アセチル基を導入します。

最終カップリング: 最後のステップは、アシル化されたヒドラゾンを適切な条件下でエトキシベンゾアート部分とカップリングさせて、目的の化合物を得ることです。

工業生産方法

この化合物の工業生産には、収率と純度を向上させるために上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。

化学反応解析

反応の種類

4-ブロモ-2-((E)-{[(3-メトキシアニリノ)(オキソ)アセチル]ヒドラゾノ}メチル)フェニル 4-エトキシベンゾアートは、次のような様々な化学反応を受ける可能性があります。

置換反応:

酸化と還元: この化合物は、特にヒドラゾン基とメトキシ基で、酸化と還元反応を受ける可能性があります。

加水分解: エトキシベンゾアート部分のエステル結合は、酸性または塩基性条件下で加水分解される可能性があります。

一般的な試薬と条件

求核置換: アジ化ナトリウムやシアン化カリウムなどの試薬を使用できます。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

加水分解: 酸性 (HCl) または塩基性 (NaOH) 条件。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換によりアジド誘導体またはシアノ誘導体が得られる場合があり、一方、加水分解により対応するカルボン酸が生成される可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate typically involves multiple steps:

Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromo-2-formylphenyl 4-ethoxybenzoate with hydrazine hydrate to form the hydrazone intermediate.

Acylation Reaction: The hydrazone intermediate is then acylated using 3-methoxyaniline and acetic anhydride to introduce the (3-methoxyanilino)(oxo)acetyl group.

Final Coupling: The final step involves the coupling of the acylated hydrazone with the ethoxybenzoate moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazone and methoxy groups.

Hydrolysis: The ester linkage in the ethoxybenzoate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce the corresponding carboxylic acid.

科学的研究の応用

化学

有機合成において、4-ブロモ-2-((E)-{[(3-メトキシアニリノ)(オキソ)アセチル]ヒドラゾノ}メチル)フェニル 4-エトキシベンゾアートは、より複雑な分子の合成のための汎用的な中間体として役立ちます。

生物学と医学

この化合物は、特に新しい医薬品の設計と合成において、医薬品化学で潜在的な用途があります。その構造的特徴は、それが生体標的に相互作用する可能性を示唆しており、創薬および開発の候補として適しています。

産業

材料科学業界では、この化合物は、ポリマーや先進材料の合成に使用できます。さまざまな化学反応を受けることができるため、特定の特性を持つ材料を作成するのに適しています。

作用機序

4-ブロモ-2-((E)-{[(3-メトキシアニリノ)(オキソ)アセチル]ヒドラゾノ}メチル)フェニル 4-エトキシベンゾアートがその効果を発揮する仕組みは、その用途によって異なります。医薬品化学では、特定の酵素や受容体と相互作用し、その活性を調節することがあります。ヒドラゾン部分は、生体標的と可逆的な共有結合を形成することができ、臭素原子とメトキシ基は、その結合親和性と選択性に影響を与える可能性があります。

類似化合物の比較

類似化合物

- 4-ブロモ-2-((E)-{[(3-メトキシアニリノ)(オキソ)アセチル]ヒドラゾノ}メチル)フェニル 4-メチルベンゾアート

- 4-ブロモ-2-((E)-{[(3-メトキシアニリノ)(オキソ)アセチル]ヒドラゾノ}メチル)フェニル 4-プロポキシベンゾアート

- 4-ブロモ-2-((E)-{[(3-メトキシアニリノ)(オキソ)アセチル]ヒドラゾノ}メチル)フェニル 4-メトキシベンゾアート

独自性

4-ブロモ-2-((E)-{[(3-メトキシアニリノ)(オキソ)アセチル]ヒドラゾノ}メチル)フェニル 4-エトキシベンゾアートの独自性は、その官能基の特定の組み合わせにあり、これにより、異なる化学反応性と生物活性をもたらします。類似の化合物と比較して、エトキシベンゾアート部分の存在は、その溶解性とバイオアベイラビリティを向上させる可能性があり、特定の用途に適しています。

類似化合物との比較

Similar Compounds

- 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate

- 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate

- 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate

Uniqueness

The uniqueness of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the ethoxybenzoate moiety may enhance its solubility and bioavailability, making it more suitable for certain applications.

特性

CAS番号 |

767335-72-8 |

|---|---|

分子式 |

C25H22BrN3O6 |

分子量 |

540.4 g/mol |

IUPAC名 |

[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |

InChI |

InChI=1S/C25H22BrN3O6/c1-3-34-20-10-7-16(8-11-20)25(32)35-22-12-9-18(26)13-17(22)15-27-29-24(31)23(30)28-19-5-4-6-21(14-19)33-2/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |

InChIキー |

YMAFGNABIFHHKB-JFLMPSFJSA-N |

異性体SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC |

正規SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12026062.png)

![(2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12026066.png)

![1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone](/img/structure/B12026085.png)

![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12026086.png)

![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B12026091.png)

![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12026124.png)

![5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12026144.png)

![N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026149.png)